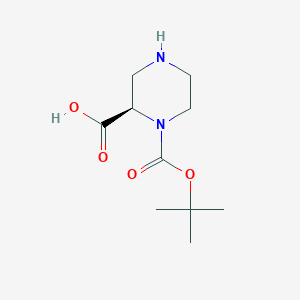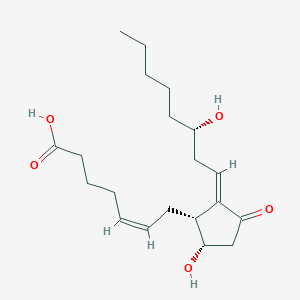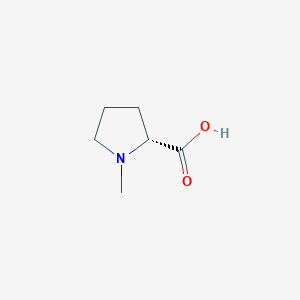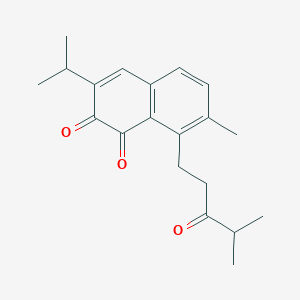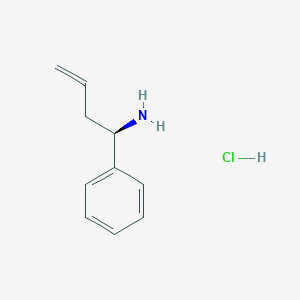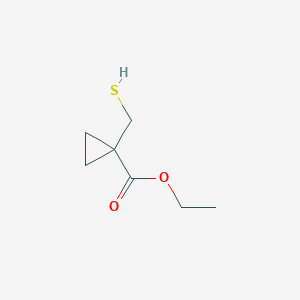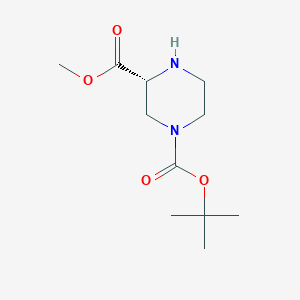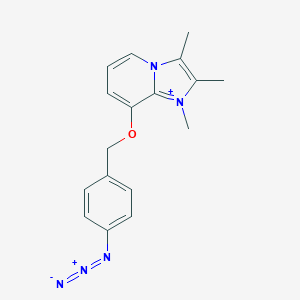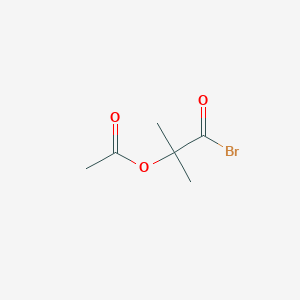![molecular formula C23H33N3O2 B152223 (13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one CAS No. 138590-60-0](/img/structure/B152223.png)
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 132168 is a natural product found in Marinactinospora thermotolerans and Nocardiopsis with data available.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Related Compounds : A study by Amara and Othman (2016) detailed the synthesis of double-headed acyclo-C-nucleosides, which are structurally related to the compound . These were synthesized from D-glucose without protecting hydroxyl groups. This research is significant for understanding the synthesis pathways of complex organic molecules like the one you're interested in (Amara & Othman, 2016).
Characterization Techniques : Another study focused on the aldol condensation of butan-2-one and pentan-3-one on activated alumina, monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy. This research provides insights into the characterization of similar compounds, highlighting the importance of spectroscopic techniques in understanding their structure and reactivity (Bell et al., 1984).
Potential Applications
Antibacterial Activity : The compound synthesized by Amara and Othman was tested against various bacteria, showing variable effects. This suggests potential antibacterial applications for structurally similar compounds (Amara & Othman, 2016).
Diagnostic Medical Imaging : A study by Houlne et al. (1996) on polyazamacrocyclic chelates of terbium, which are structurally related, shows their use in diagnostic medical imaging as tissue site-selective markers. This indicates the potential of the compound for similar applications (Houlne et al., 1996).
Fungicidal Properties : Research by Akhmetova et al. (2014) on S,N-containing heterocycles and macrocycles synthesized from monoethanolamine with formaldehyde and SH-acids, which are structurally related, exhibited fungicidal properties. This hints at the possible fungicidal applications of the compound (Akhmetova et al., 2014).
Propiedades
Número CAS |
138590-60-0 |
|---|---|
Nombre del producto |
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
Fórmula molecular |
C23H33N3O2 |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(13S)-10-butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H33N3O2/c1-7-14(3)21-22(28)25-16(13-27)11-15-12-24-20-17(23(4,5)8-2)9-10-18(19(15)20)26(21)6/h8-10,12,14,16,21,24,27H,2,7,11,13H2,1,3-6H3,(H,25,28)/t14?,16-,21?/m0/s1 |
Clave InChI |
DALRIICDQKRRFF-PKAMJGAUSA-N |
SMILES isomérico |
CCC(C)C1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
SMILES |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
SMILES canónico |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
Sinónimos |
methylpendolmycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



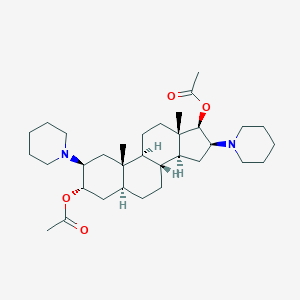
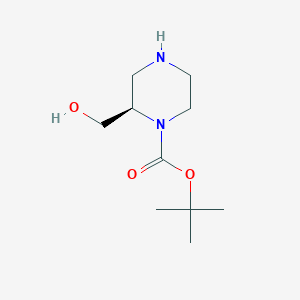
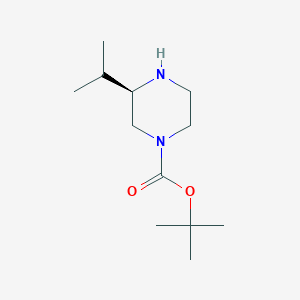
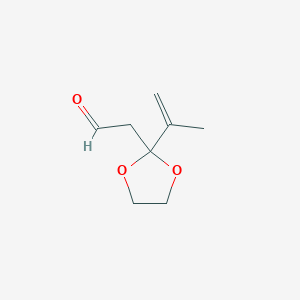
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
